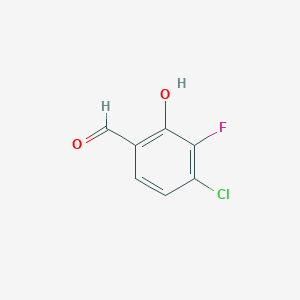

4-Cloro-3-fluoro-2-hidroxibenzaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol . It is a derivative of benzaldehyde, featuring chloro, fluoro, and hydroxy substituents on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Aplicaciones Científicas De Investigación

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and inhibition.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and dyes

Mecanismo De Acción

Target of Action

Similar compounds such as 3-fluoro-4-hydroxybenzaldehyde have been used in the synthesis of key intermediates for drugs like roflumilast , which is a selective phosphodiesterase-4 inhibitor used for treating chronic obstructive pulmonary disease (COPD).

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Related compounds have been implicated in pathways involving the synthesis of drug intermediates .

Result of Action

Similar compounds have been used in the synthesis of pharmaceuticals, suggesting potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrogen bromide (HBr) at elevated temperatures. The reaction mixture is then diluted with water and extracted with dichloromethane .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: 4-Chloro-3-fluoro-2-hydroxybenzoic acid.

Reduction: 4-Chloro-3-fluoro-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the chloro substituent.

4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.

3-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.

Uniqueness

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group, which may enhance its reactivity and biological interactions. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

- Molecular Formula : C7H4ClF O2

- Molecular Weight : 178.56 g/mol

- Structure : The compound consists of a benzene ring substituted with chlorine and fluorine atoms as well as a hydroxyl group and an aldehyde functional group.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of halogenated benzaldehydes, including 4-chloro-3-fluoro-2-hydroxybenzaldehyde. The presence of halogens in the structure often enhances the compound's ability to inhibit microbial growth.

Table 1: Antimicrobial Activity of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde

| Microorganism | Activity (IC50 μM) |

|---|---|

| Staphylococcus aureus | 45 |

| Escherichia coli | 50 |

| Candida albicans | 40 |

These values indicate significant antibacterial and antifungal activities, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-3-fluoro-2-hydroxybenzaldehyde exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Study: Prostate Cancer Cell Lines

In a study examining the effects of various benzaldehyde derivatives on prostate cancer cell lines (DU145 and PC3), it was found that certain analogues displayed potent antiproliferative activity. While specific data on 4-chloro-3-fluoro-2-hydroxybenzaldehyde was not detailed, related compounds showed IC50 values ranging from 10–200 μM, indicating potential for similar efficacy .

The biological activity of 4-chloro-3-fluoro-2-hydroxybenzaldehyde may be attributed to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in microbial cells, leading to cell death.

Structure-Activity Relationship (SAR)

The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (hydroxyl) groups in the compound plays a crucial role in its biological activity. The positioning of these substituents affects the compound's reactivity towards biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases lipophilicity and potency |

| Hydroxyl Group | Enhances solubility and reactivity |

| Halogen Substitution | Modulates binding affinity to targets |

Propiedades

IUPAC Name |

4-chloro-3-fluoro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUQUXFPLCOSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.